molecular formula C9H14Cl2N2 B1487438 (1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride CAS No. 218151-47-4

(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Cat. No. B1487438
M. Wt: 221.12 g/mol
InChI Key: FSROIONCWTUSFW-CDEWPDHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.12 g/mol. It is sold by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride” consists of a cyclic indene backbone with two amine groups attached at the 1 and 2 positions . The compound also contains two hydrochloride ions, which likely interact with the amine groups to form a salt .

Scientific Research Applications

Absolute Configuration and Chirality

One study established the absolute configuration of a related chiral serotonin uptake inhibitor as 1S,2S, based on circular dichroism spectrum analysis (Michals & Smith, 1993). This highlights the compound's significance in chiral chemistry and its potential application in synthesizing enantiomerically pure substances.

Synthesis and Chemical Reactions

The synthesis of dibenzyl derivatives through diastereospecific reactions indicates the compound's utility in creating complex molecules, starting from simple and easily available materials (Olivieri, Tarroni, & Carfagna, 2023). Moreover, metal-catalyzed diamination reactions demonstrate its role in generating biologically relevant structures, given the widespread presence of the 1,2-diamine motif in natural products and pharmaceutical agents (Cardona & Goti, 2009).

Molecular Structure and Analysis

Detailed molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivatives have been conducted using density functional theory calculations, showing their geometric and electronic properties (Prasad et al., 2010). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and pharmacology.

Application in Asymmetric Synthesis and Catalysis

Chiral 1,2-diamines, such as the derivatives of "(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride," are widely used as control elements in asymmetric synthesis and catalysis, indicating their importance in producing enantiomerically pure compounds, which is essential in pharmaceutical synthesis (Cardona & Goti, 2009).

Advanced Material Synthesis

Studies also explore the synthesis of complex organic frameworks and molecules for materials science applications, demonstrating the versatility of "(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride" derivatives in creating novel materials with potential electronic, photonic, or medicinal uses (Brahma et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

properties

IUPAC Name

(1S,2S)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROIONCWTUSFW-CDEWPDHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 4
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 5
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Reactant of Route 6
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.